molecular formula C17H17N3S B5518266 2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B5518266
M. Wt: 295.4 g/mol
InChI Key: RWQHEWFWLKRKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that features a pyrazoloquinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction could produce reduced derivatives of the original compound.

Scientific Research Applications

2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,5-DIMETHYLTHIOPHENE: A related compound with a simpler structure, used in various chemical applications.

    1,4-BENZENEDIAMINE, 2,5-BIS(5-METHYL-2-THIENYL): Another compound with a thiophene moiety, used in different industrial applications.

Uniqueness

2,9-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its complex structure and the presence of both pyrazoloquinazoline and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,9-dimethyl-5-(3-methylthiophen-2-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-10-4-5-14-13(8-10)15-9-12(3)19-20(15)17(18-14)16-11(2)6-7-21-16/h4-9,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQHEWFWLKRKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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